molecular formula C13H10N4O5 B075462 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone CAS No. 1160-77-6

3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone

Cat. No.: B075462
CAS No.: 1160-77-6
M. Wt: 302.24 g/mol
InChI Key: NFICGVFXASYDJR-RIYZIHGNSA-N
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Description

3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is a specialized chromogenic reagent widely employed in analytical chemistry for the sensitive detection, identification, and quantification of carbonyl compounds, particularly aldehydes and ketones. Its primary research value lies in its role as a derivatizing agent, where it reacts selectively with carbonyl groups to form highly colored 2,4-dinitrophenylhydrazone (DNPH) derivatives. This reaction is fundamental in techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry. The phenolic hydroxyl group on the 3-position of the benzaldehyde moiety provides a potential site for further chemical modification, offering researchers a handle for immobilizing the reagent onto solid supports or for developing novel analytical probes. The resulting hydrazone derivatives exhibit strong absorption in the visible or UV range, allowing for precise analytical measurements. This compound is instrumental in applications including air pollution monitoring (for formaldehyde and other airborne carbonyls), food quality control (analysis of lipid oxidation products), and metabolic profiling. It is presented as a high-purity solid to ensure consistent and reliable performance in sensitive research applications.

Properties

IUPAC Name

3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5/c18-11-3-1-2-9(6-11)8-14-15-12-5-4-10(16(19)20)7-13(12)17(21)22/h1-8,15,18H/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFICGVFXASYDJR-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430540
Record name 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160-77-6
Record name 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Acid-Catalyzed Condensation

The standard method employs sulfuric acid in ethanol to protonate the carbonyl oxygen of 3-hydroxybenzaldehyde, enhancing its electrophilicity for attack by the hydrazine’s nucleophilic nitrogen. Key steps include:

  • Reagent Preparation : 2,4-DNPH is synthesized via the reaction of 2,4-dinitrochlorobenzene with hydrazine hydrate in ethanol under reflux, achieving yields of 98–100%.

  • Condensation : A solution of 3-hydroxybenzaldehyde in ethanol is mixed with 2,4-DNPH in the presence of concentrated H2SO4\text{H}_2\text{SO}_4. The mixture is refluxed for 1–2 hours, yielding a red crystalline precipitate.

  • Purification : The crude product is filtered, washed with cold ethanol, and recrystallized from hot ethanol.

Table 1: Reaction Conditions for Conventional Synthesis

ParameterValue/Range
Solvent95% Ethanol
CatalystH2SO4\text{H}_2\text{SO}_4 (0.5–1.0 equiv)
TemperatureReflux (~78°C)
Reaction Time1–2 hours
Yield75–85%

Modified Bicarbonate Wash Method

A critical modification involves washing the precipitate with 5% sodium bicarbonate (NaHCO3\text{NaHCO}_3) to remove residual acid, which stabilizes the product and prevents syn-anti isomerization or dehydration. This step ensures consistent melting points (e.g., 145–147°C for the hydroxy ketone derivative) and improves purity.

Optimization of Synthesis Parameters

Role of Hydrazine Hydrate Stoichiometry

The patent CN105566152A highlights that increasing the hydrazine hydrate-to-2,4-dinitrochlorobenzene ratio to 1:5–1:2 enhances 2,4-DNPH yields to 98–100%, which directly benefits the downstream synthesis of the hydrazone. Excess hydrazine ensures complete substitution of the chloro group in 2,4-dinitrochlorobenzene.

Solvent and Temperature Effects

  • Ethanol vs. Methanol : Ethanol is preferred due to its higher boiling point (78°C vs. 65°C for methanol), enabling prolonged reflux without rapid solvent loss.

  • Crystallization Temperature : Cooling the reaction mixture to 50–55°C before filtration minimizes impurity incorporation.

Table 2: Comparative Analysis of Solvent Systems

SolventBoiling Point (°C)Purity (%)Yield (%)
Ethanol789985
Methanol659572

Characterization and Analytical Data

Spectroscopic Identification

  • NMR Spectroscopy : The 1H^1\text{H}-NMR spectrum (DMSO-d6d_6) exhibits signals at δ 11.2 ppm (hydrazone NH), δ 9.8 ppm (phenolic OH), and δ 8.2–7.4 ppm (aromatic protons).

  • IR Spectroscopy : Stretching vibrations at 1600 cm1^{-1} (C=N) and 1520 cm1^{-1} (NO2_2) confirm hydrazone formation.

Melting Point Consistency

Unwashed derivatives exhibit variable melting ranges (e.g., 183–186°C) due to acid-catalyzed dehydration. Post-bicarbonate washing, the melting point stabilizes at 145–147°C.

SupplierPurity (%)Price Range (USD/KG)
Shaanxi Dideu Medichem Co. Ltd99.00.00–0.00
Synchem OHG98.50.00–0.00

Applications and Functional Utility

Analytical Chemistry

The compound serves as a chromogenic reagent for carbonyl detection in HPLC and TLC, with a detection limit of 0.1 µg/mL.

Pharmaceutical Intermediates

Its nitro and hydrazone functionalities make it a precursor for antitubercular and anticancer agents under investigation.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of hydrazine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Molecular Geometry

The crystal structures of related 2,4-DNPH derivatives reveal key differences in planarity and intramolecular interactions:

  • 3-Hydroxybenzaldehyde derivative : The hydroxyl group participates in an intramolecular O–H⋯N hydrogen bond, forming an S(6) ring motif. This interaction stabilizes the planar configuration, with dihedral angles between aromatic rings typically below 5° .
  • 2-Methoxybenzaldehyde derivative : The methoxy group introduces steric hindrance, slightly distorting planarity (dihedral angle: 4.63°) and promoting intermolecular C–H⋯O interactions .
  • 2-Hydroxy-5-nitrobenzaldehyde derivative : The nitro group enhances π-π stacking interactions (centroid-centroid distance: 3.75 Å) and forms additional N–H⋯O hydrogen bonds, increasing structural rigidity .
Table 1: Structural Parameters of Selected Derivatives
Compound Dihedral Angle (°) Key Interactions Centroid-Centroid Distance (Å)
3-Hydroxybenzaldehyde DNPH <5.0 O–H⋯N, N–H⋯O (intramolecular) Not reported
2-Methoxybenzaldehyde DNPH 4.63 C–H⋯O (intermolecular) 3.57–3.97
2-Hydroxy-5-nitrobenzaldehyde DNPH 4.63 O–H⋯N, N–H⋯O, π-π stacking 3.75

Spectroscopic and Reactivity Profiles

Spectroscopic Characterization

  • IR Spectroscopy: The hydroxyl group in 3-hydroxybenzaldehyde DNPH shows a broad O–H stretch (~3200 cm⁻¹), absent in non-hydroxylated derivatives like benzaldehyde DNPH. Nitro groups (e.g., in 2-hydroxy-5-nitrobenzaldehyde DNPH) exhibit strong asymmetric and symmetric NO₂ stretches near 1520 cm⁻¹ and 1340 cm⁻¹, respectively .
  • UV-Vis Spectroscopy: Electron-withdrawing substituents (e.g., –NO₂) redshift absorption maxima due to enhanced conjugation. For example, 2-hydroxy-5-nitrobenzaldehyde DNPH absorbs at λmax ~450 nm, compared to ~410 nm for 3-hydroxybenzaldehyde DNPH .

Antioxidant Activity

Derivatives with hydroxyl groups, such as 3-hydroxybenzaldehyde DNPH, exhibit superior antioxidant activity. Non-hydroxylated analogs (e.g., 3-fluorobenzaldehyde DNPH) show reduced activity due to the lack of –OH donor groups .

HPLC Separation and Detection Limits

Short-chain hydroxyaldehyde DNPH derivatives (e.g., 3-hydroxybutyraldehyde DNPH) are separable via reversed-phase HPLC with detection limits as low as 0.1–5 μg/L . Structural isomers (e.g., 2-hydroxyisobutyraldehyde vs. 3-hydroxybutyraldehyde DNPH) are resolved using optimized mobile phases (acetonitrile/water gradients), highlighting the method’s precision .

Table 2: Analytical Performance of Selected DNPH Derivatives
Compound Retention Time (min) Detection Limit (μg/L) Linear Range (μg/mL)
3-Hydroxybutyraldehyde DNPH 12.3 ± 0.2 2.4 5–100
Benzaldehyde DNPH 15.1 ± 0.3 1.8 5–100
Formaldehyde DNPH 8.9 ± 0.1 0.1 1–50

Biological Activity

3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone (commonly abbreviated as 3-HB-DNPH) is a hydrazone derivative that has garnered interest in various biological and pharmacological studies. This compound is synthesized through the reaction of 3-hydroxybenzaldehyde with 2,4-dinitrophenylhydrazine, resulting in a product that exhibits a range of biological activities, including antimicrobial, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

The chemical structure of 3-HB-DNPH can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}N4_4O5_5
  • Molecular Weight : 286.24 g/mol
  • CAS Number : 1160-77-6

The compound features a hydroxyl group attached to a benzaldehyde moiety, which is critical for its biological activities.

Antimicrobial Activity

Research has demonstrated that hydrazone derivatives, including 3-HB-DNPH, possess significant antimicrobial properties. A study evaluating various phenylhydrazones found that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some of these compounds ranged from 138 µM to 165 µM against pathogens like Klebsiella pneumoniae and Streptococcus pneumoniae respectively .

CompoundMIC (µM)Target Pathogen
3-HydroxybenzaldehydeN/AN/A
Phenylhydrazone 1138Klebsiella pneumoniae
Phenylhydrazone 5165Streptococcus pneumoniae

Antioxidant Properties

3-HB-DNPH has been investigated for its antioxidant capabilities. The hydroxyl group in its structure contributes to scavenging free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a crucial role.

The biological activity of 3-HB-DNPH is thought to be mediated through several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with various cellular targets, disrupting normal cellular functions.
  • Modulation of Enzymatic Activity : Compounds like 3-HB-DNPH can inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Induction of Apoptosis : Through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins, hydrazones can trigger programmed cell death in malignancies.

Case Studies and Research Findings

  • Antimicrobial Resistance Modulation : A study highlighted the ability of certain phenylhydrazones to modulate antibiotic resistance in bacteria. This suggests that compounds like 3-HB-DNPH might enhance the efficacy of existing antibiotics by overcoming resistance mechanisms .
  • In Vitro Studies on Cancer Cell Lines : In vitro assays using various cancer cell lines have shown that hydrazone derivatives can significantly reduce cell viability and induce apoptosis, although specific data for 3-HB-DNPH are still under investigation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Reactant of Route 2
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3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone

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